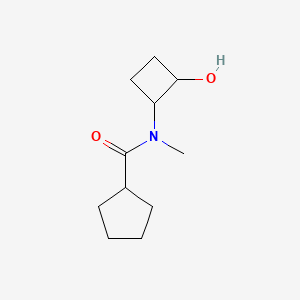

N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide

Description

N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a cyclobutyl ring substituted with a hydroxyl group at the 2-position and a methyl group on the amide nitrogen. Its molecular formula is C11H19NO2, with a molecular weight of 197.28 g/mol.

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-12(9-6-7-10(9)13)11(14)8-4-2-3-5-8/h8-10,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAXTNGIHHNETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutyl group with a hydroxyl substituent and a cyclopentanecarboxamide moiety. Its molecular formula is , and it is characterized by the following structural attributes:

- Molecular Weight : 197.26 g/mol

- Solubility : Soluble in organic solvents, with limited water solubility.

- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

The biological activity of this compound primarily involves modulation of specific biological pathways:

- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. HDAC inhibitors are known to induce hyperacetylation of histones, leading to altered gene expression associated with apoptosis and differentiation in cancer cells .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that exhibit similar properties .

Pharmacokinetics

Research into the pharmacokinetics of this compound is limited but essential for understanding its therapeutic potential:

- Absorption : Expected to have moderate oral bioavailability based on its lipophilicity.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other amides.

- Excretion : Predominantly renal excretion of metabolites.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

- Cell Viability : Significant reduction in viability was observed in breast and colon cancer cell lines after treatment with the compound.

- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Case Study 2: Inflammatory Response

Another study evaluated the anti-inflammatory potential of this compound:

- Cytokine Production : The compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Signaling Pathways : Inhibition of NF-kB signaling was noted, indicating a mechanism for its anti-inflammatory effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:

Scientific Research Applications

Pharmacological Properties

N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide has been studied for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets involved in various diseases.

- Anti-inflammatory Activity : Research indicates that derivatives of cyclopentanecarboxamide can exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Cancer Treatment : Some studies have suggested that compounds with a similar structure can act as inhibitors of specific cancer cell lines. They may interfere with the proliferation of cancer cells by modulating key signaling pathways .

Case Studies

- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in murine models when administered in specific dosages. The findings indicate a promising avenue for further research into cyclopentanecarboxamide derivatives as anticancer agents .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they effectively reduced markers of inflammation in vitro and in vivo, suggesting potential for clinical applications .

Biodegradability and Environmental Impact

The environmental applications of this compound are primarily related to its biodegradability and potential use in wastewater treatment.

- Bioremediation : Compounds that can be broken down by microbial action are crucial in bioremediation efforts. Research has indicated that certain amides can serve as substrates for microbial degradation, thus playing a role in the detoxification of contaminated environments .

- Wastewater Treatment : Studies have explored the use of amide compounds as mediators in enzymatic processes aimed at decolorizing wastewater pollutants, such as dyes. The efficacy of these compounds in facilitating enzyme activity highlights their potential role in sustainable waste management practices .

Polymer Development

This compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for cross-linking and modification.

- Smart Materials : The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties and responsiveness to environmental stimuli, such as temperature or pH changes. This application is particularly relevant in creating smart coatings or drug delivery systems .

Case Studies

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The hydroxycyclobutyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the hydrophobic phenylethyl group in N-(2-phenylethyl)cyclopentanecarboxamide .

- The imidazopyridazine-pyrrolidine substituent in the third compound significantly increases molecular weight and complexity, likely improving target specificity but reducing membrane permeability .

Bioactivity Trends :

- The presence of heterocyclic moieties (e.g., imidazopyridazine) correlates with reported kinase inhibitory activity, as seen in the third compound . The target compound’s simpler structure may limit its potency but improve metabolic stability.

Pharmacokinetic and ADMET Considerations

While explicit ADMET data for this compound are absent in the evidence, comparisons with analogs provide insights:

- Chitosan Derivatives: Radar plot analyses of drug-like properties (e.g., logP, polar surface area) for N-carboxymethyl chitosan and N,N,N-trimethyl-chitosan suggest that polar functional groups (e.g., hydroxyls) improve solubility but may reduce blood-brain barrier penetration .

- Kinase Inhibitors : The third compound’s high molecular weight (~406.5 g/mol) places it near the upper limit for oral bioavailability, whereas the target compound’s lower weight (~197 g/mol) may favor better absorption .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide, and how do reaction conditions influence yield?

- Answer : The synthesis of cyclobutane/cyclopentane carboxamides typically involves coupling cyclopentanecarbonyl chloride with substituted amines under controlled conditions. For example, similar compounds (e.g., N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide) are synthesized using triethylamine as a base in dichloromethane at low temperatures to minimize side reactions . For hydroxycyclobutyl derivatives, hydroxyl group protection (e.g., silylation) may be required before amidation, followed by deprotection . Key factors affecting yield include solvent polarity (aprotic solvents preferred), temperature (0–25°C), and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., cyclobutyl hydroxy protons at δ 4.5–5.0 ppm and methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H20N2O2 requires m/z 224.15 for [M+H]+).

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the hydroxycyclobutyl group relative to the cyclopentane ring .

Q. How does the hydroxycyclobutyl moiety influence the compound’s reactivity in substitution or oxidation reactions?

- Answer : The strained cyclobutane ring increases susceptibility to ring-opening reactions. For instance, oxidation with KMnO4 may cleave the cyclobutane ring to form dicarboxylic acids, while nucleophilic substitution at the hydroxy group (e.g., tosylation) enables further functionalization . Steric hindrance from the methyl group on the cyclopentane ring may slow reaction kinetics compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For example:

- Case Study : Analog N-(3-acetylphenyl)cyclobutanecarboxamide showed 10x higher enzyme inhibition than its cyclopentane counterpart in kinase assays, attributed to improved binding pocket compatibility .

- Methodological Adjustments : Standardize assay protocols (e.g., pH, temperature) and validate target specificity using knockout cell lines or competitive binding assays .

Q. How can molecular modeling optimize the compound’s structure-activity relationship (SAR) for receptor binding?

- Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with receptors (e.g., G-protein-coupled receptors). Hydroxycyclobutyl groups may form hydrogen bonds with Asp113 in the active site .

- DFT Calculations : Assess electronic effects (e.g., charge distribution on the carboxamide group) to prioritize synthetic targets .

- SAR Table :

| Substituent Modification | Biological Activity (IC50) | Key Interaction |

|---|---|---|

| Hydroxy → Methoxy | 250 nM → 1,200 nM | Loss of H-bond |

| Methyl → Ethyl | 250 nM → 180 nM | Enhanced hydrophobic fit |

Q. What experimental designs mitigate challenges in studying the metabolic stability of this compound?

- Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation. For instance, cyclobutane rings are prone to CYP3A4-mediated hydroxylation, reducing half-life .

- Isotope Labeling : Incorporate 14C at the cyclopentane ring to track metabolite formation via LC-MS/MS .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the hydroxycyclobutyl moiety to slow oxidative degradation .

Q. How do solvent and temperature variations affect crystallization outcomes for X-ray analysis?

- Answer :

- Solvent Selection : Polar solvents (e.g., ethanol/water mixtures) promote hydrogen-bonded crystal lattices, while DMSO may induce polymorphism .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions yields larger, higher-quality crystals .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Answer :

- LogP Calculation : Use ChemAxon or MarvinSuite to estimate partition coefficients (e.g., predicted LogP = 2.1 for this compound) .

- Solubility Prediction : ACD/Labs Percepta integrates QSPR models to forecast aqueous solubility (e.g., ~1.2 mg/mL at pH 7.4) .

Q. How should researchers design comparative studies against structurally related carboxamides?

- Answer :

- Control Compounds : Include analogs like N-(2-hydroxycyclohexyl)-N-methylcyclopentanecarboxamide to evaluate ring size effects .

- Assay Panels : Test across multiple targets (e.g., kinases, GPCRs) to identify selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.